![molecular formula C9H19NOS B1477643 2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol CAS No. 1864369-20-9](/img/structure/B1477643.png)
2-(ethyl(tetrahydro-2H-thiopyran-4-yl)amino)ethan-1-ol
Overview
Description
This compound is an organic molecule that contains a tetrahydro-2H-thiopyran ring, which is a six-membered ring containing four carbon atoms, one sulfur atom, and one oxygen atom . The ring is substituted with an ethylaminoethanol group .
Molecular Structure Analysis
The molecule likely has a chiral center at the carbon atom bearing the ethylamino group, which means it could exist in two different enantiomeric forms . The tetrahydro-2H-thiopyran ring is a type of heterocyclic compound, which often imparts unique chemical properties .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For example, the alcohol group (-OH) could be deprotonated to form an alkoxide, which is a strong nucleophile and base .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. For example, the presence of an alcohol group (-OH) likely makes this compound capable of forming hydrogen bonds, which could affect its solubility and boiling point .Mechanism of Action
Target of Action
Compounds with similar structures, such as ethanolamines, are known to interact with various biological targets, including gaba and glycine receptors .
Mode of Action
Ethanol, a compound with a similar structure, is known to bind to gaba receptors and glycine receptors, inhibiting nmda receptor functioning . This interaction could potentially alter cellular functions and lead to various physiological effects.
Biochemical Pathways
Ethanolamines, which share a similar structure, are known to be involved in the formation of cellular membranes, indicating a potential role in lipid metabolism and cell signaling .
Result of Action
Compounds with similar structures, such as thiazoles, have been reported to exhibit diverse biological activities, including antitumor and cytotoxic activity .
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[ethyl(thian-4-yl)amino]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NOS/c1-2-10(5-6-11)9-3-7-12-8-4-9/h9,11H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MJNRQQITLCUBPI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCO)C1CCSCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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